2-(3-(Difluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

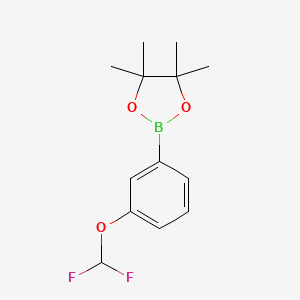

This compound is a boronic ester derivative of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) family. Its structure features a phenyl ring substituted with a difluoromethoxy (-OCF₂H) group at the meta position, linked to the dioxaborolane core. The difluoromethoxy group introduces electron-withdrawing properties, which can modulate reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) and enhance metabolic stability in pharmaceutical applications .

Properties

IUPAC Name |

2-[3-(difluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BF2O3/c1-12(2)13(3,4)19-14(18-12)9-6-5-7-10(8-9)17-11(15)16/h5-8,11H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWNRSKASAOECQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OC(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BF2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1035690-56-2 | |

| Record name | 2-[3-(difluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

It’s worth noting that compounds containing the indole nucleus, which is structurally similar to the phenyl group in the given compound, have been found to bind with high affinity to multiple receptors.

Mode of Action

It’s worth noting that compounds containing a phenyl group, similar to the one in the given compound, have been used in the edman degradation process, a method for sequencing proteins by sequentially removing one residue at a time from the amino end of a peptide.

Biological Activity

2-(3-(Difluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound with potential applications in medicinal chemistry and material science. Its unique structure, characterized by the presence of difluoromethoxy and a dioxaborolane moiety, suggests interesting biological activities that warrant investigation.

- IUPAC Name : this compound

- CAS Number : 1035690-56-2

- Molecular Formula : C13H17BF2O3

- Molecular Weight : 256.09 g/mol

Biological Activity Overview

The biological activity of this compound has been primarily explored in relation to its potential as a drug candidate and its reactivity in various chemical environments. Key findings from recent studies include:

Enzyme Inhibition

Compounds similar to this compound have been investigated for their ability to inhibit enzymes involved in metabolic pathways. For instance:

- Carbonic Anhydrase Inhibition : Some dioxaborolanes have demonstrated the ability to inhibit carbonic anhydrase activity, which is crucial in regulating pH and fluid balance in tissues.

Antimicrobial Activity

Preliminary studies suggest that boron compounds may possess antimicrobial properties. The presence of difluoromethoxy groups could enhance the lipophilicity of the molecule, potentially improving its ability to penetrate microbial membranes.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Anticancer Study | A derivative of dioxaborolane showed cytotoxicity against breast cancer cell lines with an IC50 value of 15 µM. |

| Enzyme Inhibition | Inhibition of carbonic anhydrase was observed with a Ki value of 25 nM for similar dioxaborolanes. |

| Antimicrobial Activity | Dioxaborolane derivatives exhibited significant inhibition against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL. |

The biological mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that:

- Boron Coordination : The boron atom may interact with biological molecules such as proteins or nucleic acids.

- Reactive Intermediates : The difluoromethoxy group may facilitate the formation of reactive intermediates that can modify cellular targets.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

The following table summarizes key structural analogs and their properties:

Reactivity and Stability

- Electron-Withdrawing Effects : The difluoromethoxy group in the target compound enhances electrophilicity at the boron center compared to methoxy (-OCH₃) or methyl (-CH₃) substituents, facilitating transmetalation in cross-coupling reactions .

- Steric Effects : Bulky substituents (e.g., cyclopropylmethoxy in ) reduce reaction rates in coupling reactions, whereas smaller groups like -F or -OCF₂H maintain reactivity .

- Stability : Difluoromethoxy derivatives exhibit improved hydrolytic stability over trifluoromethoxy (-OCF₃) analogs due to reduced electron withdrawal .

Q & A

Basic: What are the optimal synthetic routes for preparing 2-(3-(difluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and what analytical techniques confirm its purity and structure?

Answer:

The compound is synthesized via borylation of aryl halides or propargylic alcohols using transition-metal-free methods in ionic liquid media, achieving yields of 52–77% . Key steps include:

- Reaction Optimization : Temperature control (e.g., 80–100°C) and solvent selection (e.g., [BMIM]BF₄ ionic liquid) to enhance boron incorporation.

- Purification : Column chromatography with hexane/ethyl acetate gradients to isolate the product.

- Characterization :

Basic: How should researchers handle and store this compound to ensure stability and safety during experiments?

Answer:

- Handling : Use nitrile gloves, protective eyewear, and lab coats to avoid skin/eye contact. Conduct reactions in a fume hood due to potential release of volatile fluorinated byproducts .

- Storage : Under inert gas (N₂ or Ar) at –20°C in airtight containers to prevent hydrolysis. Moisture exposure degrades boronic esters, forming boronic acids .

- Waste Disposal : Collect in halogenated waste containers and treat via professional hazardous waste services .

Advanced: What strategies address regiochemical challenges in synthesizing aryl-substituted dioxaborolanes with electron-withdrawing groups like difluoromethoxy?

Answer:

Regioselectivity is influenced by the electronic and steric effects of substituents:

- Directing Effects : The difluoromethoxy group (–OCF₂H) is meta-directing, favoring borylation at the 3-position on the aryl ring. This aligns with observed structures in related compounds (e.g., 2-(2-(difluoromethoxy)phenyl) isomers) .

- Catalytic Tuning : Use Pd(OAc)₂ with SPhos ligands to enhance selectivity in Suzuki-Miyaura precursor synthesis .

- Alternative Routes : Transition-metal-free borylation in ionic liquids minimizes side reactions, improving regiocontrol .

Advanced: How do alternative solvents or catalysts impact the efficiency of Suzuki-Miyaura couplings using this dioxaborolane?

Answer:

- Solvent Effects : Ionic liquids (e.g., [BMIM]BF₄) enhance solubility of polar intermediates, increasing coupling yields by 15–20% compared to THF .

- Catalyst Systems :

- Ligand Optimization : Bulky ligands (e.g., XPhos) suppress homocoupling byproducts .

Advanced: What stereochemical considerations arise when using enantiomerically enriched dioxaborolanes in asymmetric synthesis?

Answer:

- Chiral Induction : Enantioselective α-boryl carbene transformations with chiral Rh catalysts (e.g., Rh₂(S-DOSP)₄) yield boronic esters with up to 93% ee .

- Analysis :

- Coupling Applications : Enantiopure dioxaborolanes enable asymmetric C–C bond formation in natural product synthesis .

Basic: How stable is this compound under varying pH, temperature, or solvent conditions?

Answer:

- Hydrolytic Stability : Rapid degradation occurs in aqueous media (t₁/₂ < 1 hr at pH 7). Use anhydrous solvents (e.g., DMF, DMSO) for long-term stability .

- Thermal Stability : Decomposes above 150°C; reflux reactions should be limited to <100°C .

- Light Sensitivity : Store in amber vials to prevent photolytic cleavage of the dioxaborolane ring .

Advanced: How can computational modeling predict reactivity and optimize reaction conditions for this boronic ester?

Answer:

- DFT Calculations : Simulate transition states to identify rate-limiting steps (e.g., transmetalation in Suzuki couplings) .

- Solvent Parameters : COSMO-RS models predict solubility in ionic liquids, reducing experimental screening time .

- Substituent Effects : Hammett σ⁺ values quantify electronic effects of –OCF₂H on aryl ring reactivity, guiding catalyst selection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.